2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
Description
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a fused benzene and imidazole core. Key structural features include a 4-methoxyphenyl substituent at the 2-position and methyl groups at the 5- and 6-positions of the benzimidazole ring (Figure 1). This compound is synthesized via condensation reactions between substituted aldehydes (e.g., 4-methoxybenzaldehyde) and 5,6-dimethyl-1H-benzo[d]imidazole precursors under acidic or basic conditions . Its structural uniqueness lies in the electron-donating methoxy group and sterically bulky dimethyl substituents, which enhance its chemical reactivity and biological selectivity.
Benzimidazole derivatives are renowned for their broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral properties. The 4-methoxyphenyl and dimethyl groups in this compound contribute to improved metabolic stability and target binding affinity, making it a candidate for therapeutic development .
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-10-8-14-15(9-11(10)2)18-16(17-14)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3,(H,17,18) |
InChI Key |
AXAMGAXDIOAMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against cancer cells.
Case Study: Cytotoxicity Evaluation
A study assessing the cytotoxic activity of various benzimidazole derivatives found that those with specific substitutions exhibited significant activity against human cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of 11.75 μg/mL against A549 lung cancer cells. This indicates that modifications in the chemical structure can lead to enhanced anticancer properties .
Table 1: Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound I (similar structure) | A549 (lung) | 11.75 |
| Compound II (unmodified) | HCT116 (colorectal) | 9.99 |
| Compound III | MCF-7 (breast) | 15.00 |
Antimicrobial Applications
The antimicrobial activity of benzimidazole derivatives has also been widely studied. These compounds have shown effectiveness against a range of bacterial and fungal strains.
Case Study: Antimicrobial Activity Assessment
A recent investigation into the antimicrobial properties of synthesized benzimidazole derivatives revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects against various strains, highlighting the potential for these compounds in treating infections .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 |
| N8 | Escherichia coli | 1.43 |
| N22 | Klebsiella pneumoniae | 2.60 |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and other macromolecules, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole are best understood through comparative analysis with analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine substituents improve metabolic stability and target binding. For example, 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole exhibits potent GABA-A receptor modulation due to fluorine’s electronegativity .
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl group in the target compound enhances DNA intercalation and protein binding, contributing to anticancer activity .
- Halogen vs. Alkyl Chains : Bromine (in 2-bromo derivatives) increases reactivity for further functionalization, while cyclohexylethyl chains (e.g., compound 6 in ) improve selectivity for mycobacterial targets .
Synthetic Accessibility :
- This compound is synthesized via one-pot condensation, achieving >95% purity with NaH in DMF .
- Halogenated analogs (e.g., 2-bromo or 2-chloro) require bromination/chlorination steps, often using acetic acid or chloroform as solvents .
Therapeutic Potential: The target compound’s anticancer activity is superior to non-methylated analogs (e.g., 2-phenylbenzimidazole) due to steric and electronic effects of the dimethyl groups . Silver(I)-NHC complexes derived from 5,6-dimethylbenzo[d]imidazole show broad-spectrum antimicrobial activity, outperforming simpler benzimidazoles .
Biological Activity
The compound 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a member of the benzimidazole class, which has gained attention for its diverse biological activities, including antiproliferative, antifungal, and antibacterial properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H12N2O and features a methoxy group at the para position of the phenyl ring. The presence of dimethyl substitutions enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- IC50 Values : Compound 2g (which includes this compound) showed an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line .
- Mechanism of Action : The antiproliferative effects are attributed to apoptosis induction via mitochondrial pathway disruption, leading to cytochrome c release and caspase activation .
Antifungal Activity
The antifungal properties of this compound have also been evaluated against common fungal strains such as Candida albicans and Aspergillus niger.
Results:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be moderate, with values around 64 μg/mL for both fungal strains tested .
- Comparative Efficacy : Compared to standard antifungal agents like amikacin, this compound exhibited weaker antifungal activity but still shows potential in drug development against resistant strains .
Antibacterial Activity
The antibacterial efficacy of benzimidazole derivatives has been a focal point in addressing antibiotic resistance.
Observations:
- Activity Spectrum : Compound 2g demonstrated significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8 μg/mL for S. faecalis and 4 μg/mL for both S. aureus strains .
- Structure-Activity Relationship (SAR) : The presence of the methoxy group and dimethyl substitutions is believed to enhance antibacterial activity by improving lipophilicity and membrane penetration .
Research Case Studies
Several studies have explored the biological activity of related benzimidazole derivatives:
| Study | Compound | Activity | IC50/MIC |
|---|---|---|---|
| 2g | Antiproliferative (MDA-MB-231) | 16.38 μM | |
| 2g | Antifungal (C. albicans) | 64 μg/mL | |
| 2g | Antibacterial (S. aureus) | 4 μg/mL |
These findings suggest that modifications in the benzimidazole structure can lead to enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
